2-Chloro-3,4-dihydroxybenzaldehyde
Overview
Description
2-Chloro-3,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol . It is a chlorinated derivative of dihydroxybenzaldehyde, characterized by the presence of a chlorine atom at the second position and hydroxyl groups at the third and fourth positions on the benzene ring. This compound is known for its electrophilic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 3,4-dihydroxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 2-chloro-3,4-dihydroxybenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: 2-Chloro-3,4-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,4-dihydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dihydroxybenzaldehyde involves its electrophilic nature, which allows it to react with nucleophiles. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes such as oxidative stress and apoptosis .
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the chlorine atom, making it less electrophilic.
2,4-Dihydroxybenzaldehyde: Has hydroxyl groups at different positions, affecting its reactivity and applications.
2,4-Dichlorobenzaldehyde: Contains two chlorine atoms, leading to different chemical properties and uses.
Uniqueness: 2-Chloro-3,4-dihydroxybenzaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct electrophilic properties and reactivity patterns. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-3,4-dihydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJFIXFTKCVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908331 | |
Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103339-64-6 | |
Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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